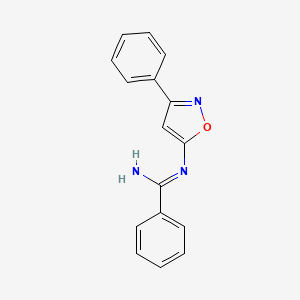

N-(3-Phenylisoxazol-5-yl)benzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide |

InChI |

InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18) |

InChI Key |

BUIDUMCAINEOGY-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Reaction Mechanism Elucidation in Synthesis and Transformation

Mechanistic Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being the most prominent synthetic route. rsc.orgresearchgate.net The mechanism can proceed through either a concerted pericyclic pathway or a stepwise route involving diradical intermediates. rsc.org The specific pathway and its efficiency are heavily influenced by the choice of catalyst.

Catalysts play a pivotal role in controlling the regioselectivity, efficiency, and reaction conditions for isoxazole synthesis. Transition metals like gold and rhodium, as well as various organocatalysts, have been extensively studied.

Gold (Au) Catalysts: Gold catalysis offers a powerful tool for isoxazole synthesis through various mechanistic manifolds. AuCl₃ has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes under moderate conditions to yield substituted isoxazoles. organic-chemistry.org In other pathways, gold catalysts facilitate formal [3+2] cycloadditions. For instance, the reaction of ynamides with isoxazoles can generate an α-imino gold carbene intermediate, which undergoes electrophilic cyclization. nih.gov Another gold-catalyzed approach involves the intermolecular oxidation of terminal alkynes to generate gold carbene intermediates, which then react with nitriles in a [2+2+1] annulation to form 2,5-disubstituted oxazoles, a related five-membered heterocycle. organic-chemistry.org

Rhodium (Rh) Catalysts: Rhodium(II) catalysts are particularly effective in activating N-sulfonyl-1,2,3-triazoles. These precursors undergo a denitrogenative reaction in the presence of a rhodium(II) catalyst to form a reactive Rh(II)-azavinylcarbene intermediate. This intermediate can then engage in a formal [3+2] cycloaddition with an existing isoxazole to construct polysubstituted 3-aminopyrroles, demonstrating the utility of rhodium carbenoids in complex heterocyclic transformations. acs.org

Organocatalysts: Metal-free approaches using organocatalysts align with the principles of green chemistry. nih.gov For example, N,N-Diisopropylethylamine (DIPEA) can be used as a base to mediate the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in water, providing a fast and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. nih.gov The proposed mechanism involves the deprotonation of the dicarbonyl compound to form an enolate, which then acts as the nucleophile. nih.gov Other organocatalysts, such as the biodegradable amino acid Glutamic acid, have been employed in multi-component reactions to afford isoxazole derivatives. researchgate.net

| Catalyst Type | Example | Mechanistic Role | Key Intermediate |

|---|---|---|---|

| Gold | AuCl₃, Au(PPh₃)NTf₂ | Lewis acid activation, alkyne oxidation | α-imino gold carbene nih.gov |

| Rhodium | Rh(II) complexes | Denitrogenation of triazoles | Rh(II)-azavinylcarbene acs.org |

| Organocatalyst | DIPEA, Glutamic Acid | Base-catalyzed enolate formation | Enolate/Carbanion nih.gov |

The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates. In isoxazole synthesis, several key species have been proposed and, in some cases, characterized.

Oximes and Nitrile Oxides: Aldoximes are stable precursors frequently used to generate unstable nitrile oxide intermediates in situ. nih.gov This transformation is typically achieved through oxidation. mdpi.com The resulting nitrile oxide is a highly reactive 1,3-dipole that readily undergoes cycloaddition with dipolarophiles like alkynes to form the isoxazole ring. researchgate.net

Enolates: In base-catalyzed reactions involving 1,3-dicarbonyl compounds (like β-ketoesters or 1,3-diketones), the first step is the deprotonation by the base to form a nucleophilic carbanion or enolate. nih.gov This enolate then attacks the carbon atom of the nitrile oxide. The subsequent intramolecular cyclization and dehydration yield the final 3,4,5-trisubstituted isoxazole. nih.gov

Metallacycles: In contrast to the concerted mechanism often depicted for 1,3-dipolar cycloadditions, computational studies on copper(I)-catalyzed reactions suggest a nonconcerted pathway. organic-chemistry.org This pathway involves the formation of unprecedented metallacycle intermediates, which highlights the direct role of the metal in the ring-forming process beyond simple Lewis acid activation. organic-chemistry.org Similarly, cobalt-catalyzed cyclization reactions have been proposed to proceed through the formation of five-membered aza-cobaltacycle complexes. mdpi.com

In base-catalyzed condensations of ethyl nitroacetate with electron-deficient olefins, monitoring the reaction progress revealed a distinct induction period for the formation of the cycloadduct. unifi.it This observation suggests a mechanism involving a reversible cycloaddition of the nitronate to the dipolarophile, which precedes the irreversible, rate-determining step of water elimination to form the final isoxazole product. unifi.it

Benzimidamide Formation Mechanistic Insights

The formation of the benzimidamide portion of the target molecule is mechanistically related to the well-established synthesis of benzimidazoles. Traditional methods for benzimidazole (B57391) synthesis involve the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov The formation of a benzimidamide follows similar principles of nucleophilic attack and intramolecular cyclization.

The synthesis of the benzimidamide ring requires specific precursors, primarily an o-phenylenediamine (B120857) derivative. These precursors are often prepared via multi-step sequences involving hydrolysis or reduction.

Reduction: A common route to o-phenylenediamine involves the reduction of a corresponding 2-nitroaniline. This transformation is a critical step, and various reducing agents and catalytic systems, including copper nanoparticles, can be employed to achieve this conversion efficiently. nih.gov

Hydrolysis: Hydrolysis reactions are fundamental for converting precursor functional groups into those required for cyclization. For example, the controlled hydrolysis of organometallic or metal-amide precursors can be a strategic method for forming specific bonds under controlled conditions. nih.gov In the context of preparing reactants for benzimidamide synthesis, the hydrolysis of nitriles to amides or carboxylic acids can generate the necessary electrophilic partner for the subsequent cyclization step.

The key bond-forming events in constructing the benzimidazole ring system are nucleophilic addition followed by intramolecular cyclization.

The generally accepted mechanism for benzimidazole formation begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine on an electrophilic carbon, such as that from an aldehyde, carboxylic acid, or nitrile. In the case of an aldehyde, this forms a Schiff base intermediate. The second, adjacent amino group then performs an intramolecular nucleophilic attack on the imine carbon. The final step is the elimination of a molecule of water (or another small molecule) to afford the aromatic benzimidazole ring. nih.gov

For the synthesis of a benzimidamide, a similar pathway is proposed. An o-phenylenediamine would react with a nitrile-containing precursor. The nucleophilic amino group attacks the electrophilic nitrile carbon. This is followed by intramolecular cyclization, where the second amino group attacks the newly formed imine carbon, leading to a dihydro-benzimidazole intermediate. A subsequent tautomerization and aromatization step would yield the final benzimidamide product.

| Compound Name |

|---|

| N-(3-Phenylisoxazol-5-yl)benzimidamide |

| Gold(III) chloride (AuCl₃) |

| N,N-Diisopropylethylamine (DIPEA) |

| Glutamic acid |

| Ethyl nitroacetate |

| 2-Nitroaniline |

Proposed Mechanisms for this compound Assembly

The synthesis of this compound is not extensively detailed in the existing literature. However, a plausible mechanistic pathway can be proposed based on established principles of organic synthesis, involving the formation of key precursors—5-amino-3-phenylisoxazole and an activated benzimidoyl derivative—followed by their condensation.

Step 1: Synthesis of 5-Amino-3-phenylisoxazole

The isoxazole ring is a common scaffold in medicinal chemistry, and its synthesis is well-documented. The formation of the 5-amino-3-phenylisoxazole precursor likely proceeds through the reaction of a β-ketonitrile with hydroxylamine. A probable route involves the condensation of benzoylacetonitrile with hydroxylamine hydrochloride in the presence of a base.

The mechanism initiates with the deprotonation of hydroxylamine to form a more potent nucleophile. This species then attacks the nitrile carbon of benzoylacetonitrile. Subsequent intramolecular cyclization is driven by the attack of the nitrogen atom's lone pair on the carbonyl carbon, forming a five-membered ring intermediate. Dehydration of this intermediate yields the stable aromatic 5-amino-3-phenylisoxazole ring.

Step 2: Formation of an Activated Benzimidoyl Species

For the final coupling step, the benzamidine moiety needs to be activated. A common strategy is the conversion of a benzamide to a benzimidoyl chloride. This can be achieved by reacting N-substituted benzamide with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov The reaction proceeds via nucleophilic attack of the amide oxygen on the chlorinating agent, followed by elimination to form the reactive imidoyl chloride.

Step 3: Nucleophilic Acyl Substitution for Final Assembly

The final assembly of this compound is proposed to occur via a nucleophilic acyl substitution-like reaction. The amino group of 5-amino-3-phenylisoxazole acts as a nucleophile, attacking the electrophilic carbon of the benzimidoyl chloride. vedantu.comdoubtnut.comchemguide.co.uk

This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton from the nitrogen atom, often facilitated by a base present in the reaction mixture. This elimination step re-establishes the carbon-nitrogen double bond and yields the final product, this compound. This reaction is analogous to the Schotten-Baumann reaction, where an amine reacts with an acyl chloride. vedantu.com

Advanced Spectroscopic and Analytical Techniques in Mechanistic Research (e.g., NMR, HRMS, X-ray Diffraction, Transient Spectroscopy)

Elucidating the proposed reaction mechanism and confirming the structure of this compound requires a suite of advanced analytical techniques. Each method provides unique insights into the molecular structure and the dynamic processes of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation of the final product and any isolated intermediates.

¹H NMR: Would be used to identify the number and environment of protons in the molecule. Expected signals would include distinct aromatic protons from the phenyl and benzimidamide groups, and a characteristic singlet for the C4-H proton on the isoxazole ring. The NH protons would likely appear as broad singlets.

¹³C NMR: Provides information on the carbon skeleton. The spectrum would show characteristic chemical shifts for the aromatic carbons, the isoxazole ring carbons (C3, C4, C5), and the C=N carbon of the imidamide group. nih.govnih.govnih.gov Comparing the spectra of the starting materials, intermediates, and the final product allows for tracking the reaction's progress and verifying the final structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoxazole C4-H | ~6.5-6.8 | s |

| Aromatic-H (Phenyl & Benzimidamide) | ~7.2-8.0 | m |

| NH Protons | Broad signals, variable | br s |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C3 | ~160-165 |

| Isoxazole C4 | ~95-100 |

| Isoxazole C5 | ~168-172 |

| Imidamide C=N | ~155-160 |

| Aromatic Carbons | ~125-140 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the synthesized compound. rsc.org It provides a highly accurate mass-to-charge (m/z) ratio, allowing for the unambiguous determination of the molecular formula. This technique is used to verify the mass of the final product and can also be employed to identify intermediates and byproducts in the reaction mixture, thereby supporting the proposed mechanism. mdpi.comscispace.com

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 264.1131 | 264.1135 |

X-ray Diffraction

Single-crystal X-ray diffraction offers the most definitive structural proof. If a suitable crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netnih.gov This would unequivocally confirm the connectivity of the phenylisoxazole and benzimidamide moieties and provide insights into the molecule's conformation and packing in the crystal lattice. mdpi.com

Transient Spectroscopy

Transient absorption spectroscopy is a powerful tool for studying reaction dynamics and identifying short-lived intermediates that are not observable by conventional techniques like NMR or MS. oxinst.com In the context of the proposed synthesis, this technique could be used to probe the reaction mixture upon initiation (e.g., by a laser pulse if the reaction is photo-initiated, or by rapid mixing). rsc.org By monitoring changes in absorption spectra on ultrafast timescales (femtoseconds to nanoseconds), it is possible to detect the formation and decay of reactive species, such as the tetrahedral intermediate. princeton.edunih.govacs.org This provides direct evidence for the proposed mechanistic steps and allows for the determination of kinetic parameters for individual elementary steps in the reaction sequence. rsc.org

Computational and Theoretical Investigations of N 3 Phenylisoxazol 5 Yl Benzimidamide

Molecular Docking and Molecular Dynamics Simulations

Free Energy Calculations for Binding Affinity Prediction

There are no available research findings or data tables detailing the use of methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to predict the binding affinity of N-(3-Phenylisoxazol-5-yl)benzimidamide to any biological target.

In Silico Design and Virtual Screening Methodologies

No studies have been found that describe the use of this compound as a lead compound or a scaffold in virtual screening campaigns. Consequently, there is no information on its potential biological targets identified through such methods.

Structure-Based Molecular Design Principles

There is a lack of information regarding the application of structure-based design principles to optimize the interactions of this compound with any specific protein targets. No crystal structures of this compound in complex with a biological macromolecule are available in public databases.

Machine Learning and Artificial Intelligence Applications in Compound Design

No published research indicates the use of machine learning or artificial intelligence models to design, optimize, or predict the properties of this compound or its derivatives.

Advanced Research on Molecular Interactions Involving N 3 Phenylisoxazol 5 Yl Benzimidamide

Intermolecular Interactions in Condensed Phases (e.g., Crystal Packing, Solvation Effects)

The arrangement of molecules in the solid state is dictated by a network of non-covalent interactions. For N-(3-Phenylisoxazol-5-yl)benzimidamide, hydrogen bonds and aromatic interactions are expected to be the primary determinants of its crystal packing.

Hydrogen Bonding Networks

The benzimidamide group is a potent hydrogen bond donor and acceptor. The N-H groups of the imidamide can form strong hydrogen bonds with the nitrogen atom of the isoxazole (B147169) ring or the nitrogen atoms of neighboring benzimidamide moieties. In analogous systems, such as N-(arylsulfonyl)-4-fluorobenzamides, strong N—H⋯O hydrogen bonds are observed to form tetrameric units. Similarly, in N-isopropylbenzamide, intermolecular N—H⋯O hydrogen bonds link molecules into one-dimensional chains. It is therefore highly probable that this compound will exhibit significant N—H⋯N hydrogen bonding, creating chains or more complex three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (imidamide) | N (isoxazole) | Strong, intermolecular |

| N-H (imidamide) | N (imidamide) | Strong, intermolecular |

| C-H (phenyl) | O (isoxazole) | Weak, intermolecular |

| C-H (phenyl) | N (isoxazole) | Weak, intermolecular |

| C-H (isoxazole) | N (imidamide) | Weak, intermolecular |

Pi-Stacking and Aromatic Interactions

The presence of two aromatic systems, the phenyl ring and the benzimidamide moiety, suggests that π-stacking interactions will play a crucial role in the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between aromatic rings. In related structures, such as N-(arylsulfonyl)-4-fluorobenzamides, π-π stacking interactions, along with C—H⋯π interactions, contribute to the formation of a three-dimensional architecture nih.gov. The relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) will be a key factor in maximizing these stabilizing interactions. The interplay between hydrogen bonding and π-stacking will ultimately determine the final crystal lattice.

Intramolecular Interactions and Conformational Preferences

The conformation of the benzimidamide group relative to the isoxazole ring will also be influenced by both steric effects and the potential for intramolecular hydrogen bonding. Computational studies on related N-(Thiazol-2-yl) benzamide structures have shown that attractive dipole-dipole interactions between the amide N-H and the thiazole N atom play a significant role in stabilizing certain conformers. A similar intramolecular interaction between the N-H of the benzimidamide and the nitrogen or oxygen of the isoxazole ring could influence the conformational preference of this compound.

Role of Specific Functional Groups in Mediating Molecular Interactions

Each functional group within this compound has a distinct role in directing molecular interactions.

Benzimidamide Moiety: This is the primary site for strong hydrogen bonding, with the N-H groups acting as donors and the nitrogen atoms as acceptors. It is central to the formation of robust intermolecular networks.

Aromatic Rings (Phenyl and Benzene (B151609) of Benzimidamide): Both rings are crucial for establishing π-π stacking and C-H⋯π interactions, which are significant contributors to the cohesive energy of the crystal lattice.

Future Directions and Research Perspectives on N 3 Phenylisoxazol 5 Yl Benzimidamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide and its analogs will likely focus on the development of novel, efficient, and environmentally benign methodologies. Current synthetic strategies for isoxazole (B147169) derivatives often involve multi-step processes that may suffer from long reaction times and the use of hazardous reagents. preprints.org Emerging sustainable approaches, such as ultrasound-assisted synthesis, offer significant advantages by enhancing reaction rates, improving yields, and reducing energy consumption. mdpi.com For instance, ultrasound irradiation has been successfully employed in the one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives, highlighting its potential for broader application in isoxazole chemistry. eurekaselect.com

Furthermore, the principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. preprints.org This includes the use of eco-friendly solvents, such as deep eutectic solvents (DES), which have been shown to be effective and recyclable media for the synthesis of 3,5-disubstituted isoxazoles. acs.org Another avenue for sustainable synthesis involves the use of natural catalysts, such as fruit juices, which have demonstrated efficacy in multicomponent reactions for generating isoxazole derivatives. nih.gov The development of one-pot, metal-free approaches using reusable ionic liquids also presents a promising strategy for the eco-friendly production of isoxazoles. researchgate.net Future research should aim to adapt these sustainable methodologies to the synthesis of this compound, potentially leading to more cost-effective and environmentally friendly production processes.

| Synthetic Approach | Key Advantages | Relevant Analogs |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | (3-Phenylisoxazol-5-yl)methanol derivatives |

| Deep Eutectic Solvents (DES) | Eco-friendly, recyclable, cost-effective | 3,5-Disubstituted isoxazoles |

| Natural Catalysts (e.g., fruit juices) | Sustainable, eco-friendly | Substituted isoxazoles |

| Reusable Ionic Liquids | Metal-free, one-pot synthesis | Isoxazole and isoxazoline derivatives |

Advanced Mechanistic Investigations via Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis and exploring its reactivity. Future investigations should employ a synergistic combination of computational and experimental techniques to elucidate the intricate details of the reaction pathways. Computational studies, such as those utilizing Density Functional Theory (DFT), can provide valuable insights into the energetic, structural, and electronic properties of reactants, intermediates, and transition states. researchgate.net For example, computational analysis of phenylisoxazole semicarbazone derivatives has successfully determined their most stable conformations, which is in good agreement with spectrometric results. researchgate.net

Experimentally, advanced spectroscopic techniques can be used to identify and characterize transient intermediates, providing empirical validation for theoretical models. The general mechanism of benzimidazole (B57391) formation, which shares similarities with benzimidamide synthesis, has been a subject of study and can serve as a foundational model for investigating the formation of the benzimidamide moiety in the target compound. researchgate.net By combining theoretical calculations with experimental evidence, a comprehensive picture of the reaction mechanism can be constructed, enabling more precise control over reaction outcomes and facilitating the rational design of more efficient synthetic routes.

Deepening Structure-Activity Relationship Understanding for Tailored Molecular Recognition

A critical aspect of future research on this compound will be the systematic exploration of its structure-activity relationships (SAR). This involves synthesizing a library of derivatives with systematic modifications to both the phenylisoxazole and benzimidamide moieties and evaluating their biological activities or material properties. nih.gov SAR studies on isoxazole-containing compounds have revealed that substitutions at the 3, 4, and 5-positions of the isoxazole ring can significantly influence their biological profiles. nih.gov

The goal of these studies is to identify key structural features responsible for the desired activity, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and favorable physicochemical properties. researchgate.net For instance, in other heterocyclic systems, the introduction of specific functional groups has been shown to modulate activity against various biological targets. nih.gov By systematically altering substituents on the phenyl rings and the core heterocyclic structures of this compound, researchers can map the chemical space and develop predictive models for molecular recognition by biological targets or for achieving desired material characteristics.

| Modification Site | Potential Impact | Example from Related Compounds |

| Phenyl ring on isoxazole | Altering electronic and steric properties | Fluorine or trifluoromethyl groups on the phenyl ring of isoxazole derivatives can promote cytotoxicity. |

| Benzimidamide moiety | Modulating hydrogen bonding and charge distribution | Modifications to the benzamide core in other compounds have led to enhanced inhibitory activity. |

| Linker between the two rings | Influencing conformational flexibility | Variations in the linker of pleconaril analogs affect their biological activity. |

Integration of Multiscale Computational Approaches for Comprehensive Analysisnih.gov

To gain a holistic understanding of the behavior of this compound, from the molecular to the macroscopic level, the integration of multiscale computational modeling will be indispensable. nih.gov Such approaches bridge the gap between quantum chemical calculations of molecular properties and the simulation of larger systems, such as the interaction of the compound with a biological macromolecule or its performance in a material matrix. columbia.eduunitn.it Multiscale modeling can be particularly useful in drug design, where it can predict how a small molecule will interact with a protein target and how this interaction will translate to a cellular or even organismal response. nih.gov

These computational methods can also be applied to predict the properties of materials incorporating this compound, guiding the development of new functional materials. mdpi.com By simulating processes across different length and time scales, researchers can gain insights that are often inaccessible through experimental methods alone. unitn.it The application of multiscale modeling to this compound will facilitate a more rational and efficient design of new derivatives for specific applications.

Development of New Analytical Techniques for Detailed Compound Characterization

As the complexity of synthesized this compound derivatives increases, so too will the need for advanced analytical techniques for their detailed characterization. mdpi.com While standard methods such as NMR, FT-IR, and mass spectrometry are essential for structural elucidation, more sophisticated techniques may be required to probe subtle aspects of their structure and purity. jmchemsci.com Modern analytical chemistry offers a wide array of tools for the comprehensive analysis of pharmaceutical compounds, including hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which are invaluable for the separation and identification of complex mixtures. mdpi.com

Future research may also focus on the development of novel analytical methods specifically tailored to the unique properties of this compound and its analogs. This could include the development of new chromatographic methods for enantioselective separation or the application of advanced spectroscopic techniques to study their conformational dynamics. acs.org A robust suite of analytical methods is crucial for ensuring the quality, purity, and consistency of synthesized compounds, which is a prerequisite for their reliable evaluation in biological or material science applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.